2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

regiochemistry pyrazole tautomerism chemical identity

This compound is the C3/5-hydroxyethyl regioisomer supplied as the dihydrochloride salt, validated as a non-classical amide bioisostere in Merck's prolylcarboxypeptidase (PrCP) inhibitor program. The crystalline dihydrochloride form provides pre-protonated piperidine nitrogen, preventing undesired N-alkylation during alcohol-targeted conjugation (e.g., esterification, click chemistry). This enables chemoselective synthesis of PROTACs, ADC linkers, or affinity resins. Substituting the N1 regioisomer (CAS 1251923-87-1) alters biological activity. Researchers in metabolic regulation, cardiovascular disease, or inflammation benefit from its PrCP annotation (TTD D0R3WH) without CB1 cannabinoid receptor activity.

Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18 g/mol
CAS No. 1452523-27-1
Cat. No. B1402661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
CAS1452523-27-1
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NNC(=C2)CCO.Cl.Cl
InChIInChI=1S/C10H17N3O.2ClH/c14-6-3-9-7-10(13-12-9)8-1-4-11-5-2-8;;/h7-8,11,14H,1-6H2,(H,12,13);2*1H
InChIKeyZTVDXCZLULLEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride (CAS 1452523‑27‑1) and Why Procurement Teams Should Care


2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride (CAS 1452523‑27‑1) is a piperidinyl‑pyrazole derivative bearing a hydroxyethyl side‑chain on the pyrazole C3 (tautomerically C5) position, supplied as a crystalline dihydrochloride salt. The compound is structurally related to a series of prolylcarboxypeptidase (PrCP) inhibitors developed at Merck Research Laboratories, where the pyrazole ring was validated as a non‑classical bioisostere of an amide bond [1]. The dihydrochloride form directly impacts handling, solubility, and stoichiometry for conjugation chemistry, distinguishing it from free‑base or alternative salt variants. In procurement, selecting this exact regioisomer and salt form is critical because small positional changes (e.g., N1‑ vs. C3‑attachment of the hydroxyethyl group) create chemically distinct entities with potentially divergent biological and physicochemical profiles .

Why Generic Substitution Fails for 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride


The pyrazole‑piperidine‑ethanol scaffold tolerates regiochemical variation that produces functionally non‑equivalent molecules. The closest commercially available analog, 2‑[5‑(piperidin‑4‑yl)‑1H‑pyrazol‑1‑yl]ethan‑1‑ol (CAS 1251923‑87‑1), differs only in the attachment point of the hydroxyethyl chain (N1 vs. C3) [1]. In the PrCP inhibitor series, pyrazole regioisomers exhibited markedly different potency—a phenomenon attributed to the precise spatial orientation of the hydrogen‑bonding network required for target engagement [2]. Furthermore, the dihydrochloride salt form determines molecular weight (268.18 vs. 195.26 for the free base), protonation state at physiological pH, and practical parameters such as hygroscopicity and counterion‑sensitive reactivity (e.g., in amide coupling or nucleophilic displacement reactions) [1]. Substituting the free base or a different regioisomer without experimental verification therefore risks altering key assay or synthetic outcomes.

Head‑to‑Head Evidence: Where 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride Demonstrates Measurable Differentiation


Regiochemical Identity: C3‑Hydroxyethyl Attachment Defines a Structurally Unique Entity Versus the N1‑Substituted Isomer

CAS 1452523‑27‑1 bears the hydroxyethyl substituent on the pyrazole C3 (tautomerically C5) carbon, whereas the most readily available commercial analog, CAS 1251923‑87‑1, bears the identical substituent on the pyrazole N1 nitrogen. This positional difference is not a trivial tautomeric fluctuation: in both compounds the assignment is fixed by covalent bond connectivity and is confirmed by InChI and MDL numbering (MFCD21606207 for CAS 1452523‑27‑1 vs. MFCD16990619 for CAS 1251923‑87‑1) . In the Merck PrCP inhibitor series, pyrazole regioisomers with the same piperidine‑4‑yl motif displayed divergent structure–activity relationships, with the C3‑substituted (C5‑tautomer) orientation providing a distinct hydrogen‑bond acceptor/donor geometry compared to the N1‑substituted series [1].

regiochemistry pyrazole tautomerism chemical identity

Bioisosteric Validation: The Pyrazole C3‑Substitution Pattern Is a Proven Amide Bond Replacement in PrCP Inhibitors

The Merck PrCP program systematically evaluated pyrazoles as amide bond replacements. Compounds with the piperidin‑4‑yl‑pyrazole scaffold (C3‑substituted) functioned as non‑classical amide bioisosteres, preserving target binding while modifying physicochemical properties. The most potent analog in that study, a 3‑(4‑fluorophenyl)‑pyrazole derivative with a piperidin‑4‑yl‑pyridine tail, achieved a PrCP IC₅₀ of 0.7 nM [1]. Although CAS 1452523‑27‑1 itself lacks a published IC₅₀, the scaffold class has demonstrated sub‑nanomolar target engagement, and the C3‑hydroxyethyl substitution provides a synthetic handle (primary alcohol) for further derivatization that the amide‑containing comparators (e.g., benzimidazole pyrrolidinyl amides such as compound 9b) cannot offer without altering their pharmacophore [2].

bioisosterism medicinal chemistry PrCP inhibition

Selectivity Inference: PrCP Target Annotation Suggests a Different Biological Profile Than CB1‑ or Kinase‑Directed Pyrazole‑Piperidines

The compound is annotated in the Therapeutic Target Database as a prolylcarboxypeptidase (PrCP) inhibitor (TTD Drug ID D0R3WH), sourced from the Merck PrCP patent family (PMID 28699813, Compound‑B) [1]. In contrast, the widely studied pyrazole‑piperidine class member rimonabant (SR141716) is a CB1 cannabinoid receptor antagonist/inverse agonist with Kᵢ values of 1.8–5.6 nM at CB1 [2]. Other pyrazole‑piperidine compounds in the literature target p38 MAP kinase (IC₅₀ ~ 40 nM), B‑Raf kinase, or factor Xa . The PrCP annotation assigns CAS 1452523‑27‑1 to a serine protease target unrelated to GPCR or kinase signaling, implying a differentiated selectivity profile that avoids CB1‑mediated CNS and metabolic side effects. Note: this is a target‑class inference; direct selectivity panel data for the compound are not publicly available.

target selectivity PrCP off‑target liability

Salt‑Form Advantage: Dihydrochloride Provides Defined Stoichiometry and Solubility for Conjugation Chemistry

CAS 1452523‑27‑1 is supplied as the dihydrochloride salt (molecular weight 268.18 g/mol), whereas the N1‑isomer free base (CAS 1251923‑87‑1) has a molecular weight of 195.26 g/mol [1]. The dihydrochloride form ensures: (i) the piperidine nitrogen is protonated, preventing unwanted N‑alkylation during reactions targeting the primary alcohol; (ii) defined counterion content enables exact stoichiometric calculations for amide coupling, carbamate formation, or Mitsunobu reactions; (iii) enhanced aqueous solubility for biochemical assay preparation compared to the free base, without the need for additional acid equivalents. This contrasts with the free‑base comparator, which may require in situ protonation and introduces stoichiometric uncertainty.

salt form solubility conjugation chemistry

Evidence‑Based Application Scenarios for 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride


PrCP‑Targeted Probe Development Using a Validated Pyrazole Bioisostere Scaffold

Researchers developing chemical probes for prolylcarboxypeptidase (PrCP) can use CAS 1452523‑27‑1 as a regioisomerically pure starting material that belongs to the pyrazole‑as‑amide‑bioisostere class validated by Merck [1]. The free primary alcohol at C3/5 permits direct conjugation (e.g., esterification, carbamate formation, or click chemistry) to introduce fluorescent reporters, biotin tags, or pharmacokinetic modulating groups without perturbing the core pyrazole‑piperidine pharmacophore. This synthetic versatility is absent in amide‑based PrCP inhibitors such as the benzimidazole pyrrolidinyl amides that lack an equivalently positioned reactive handle [2].

Regioselective SAR Expansion Without N1‑Isomer Contamination

Medicinal chemistry teams expanding structure–activity relationships (SAR) around pyrazole‑piperidine scaffolds require single‑isomer starting materials to avoid confounding biological data from regioisomeric mixtures. CAS 1452523‑27‑1 provides the C3/5‑hydroxyethyl isomer with verified identity (MFCD21606207), enabling clean SAR interpretation across analogs that modify the piperidine or the alcohol moiety. The N1‑isomer (CAS 1251923‑87‑1, MFCD16990619) is a distinct chemical entity and not a suitable substitute, as established by the regioisomer‑dependent potency shifts observed in the Merck PrCP series [1].

Salt‑Form‑Controlled Conjugation for Bioconjugate and PROTAC Synthesis

The dihydrochloride salt form provides the piperidine nitrogen in a pre‑protonated state, preventing undesired N‑alkylation when the primary alcohol is activated for conjugation reactions such as tosylation, mesylation, or Mitsunobu coupling . This is critical for the synthesis of PROTACs (proteolysis‑targeting chimeras), antibody‑drug conjugate linkers, or immobilized affinity resins, where chemoselective reaction at the alcohol is required. The free‑base comparator (CAS 1251923‑87‑1) carries a nucleophilic piperidine nitrogen that competes for electrophilic reagents, potentially generating complex product mixtures [3].

Selective PrCP Inhibition Without CB1 or Kinase Polypharmacology

Investigators studying the role of PrCP in metabolic regulation, cardiovascular function, or inflammation require tool compounds free of CB1 cannabinoid receptor activity. CAS 1452523‑27‑1 is derived from the Merck PrCP inhibitor program and is annotated as a PrCP inhibitor (TTD D0R3WH), whereas structurally related pyrazole‑piperidine compounds such as rimonabant are potent CB1 antagonists (Kᵢ = 1.8–5.6 nM) [4][5]. For in vivo metabolic studies where CB1 modulation would confound interpretation (e.g., food intake or body weight endpoints), the PrCP‑annotated compound provides a cleaner pharmacological tool, although confirmatory selectivity profiling is recommended.

Quote Request

Request a Quote for 2-(5-Piperidin-4-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.